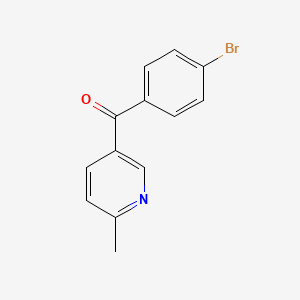

5-(4-Bromobenzoyl)-2-méthylpyridine

Vue d'ensemble

Description

The compound “5-(4-Bromobenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound like “5-(4-Bromobenzoyl)-2-methylpyridine” would likely involve a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Pyridine derivatives are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or ligands in various chemical transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromobenzoyl chloride, a compound that might be used in the synthesis of “5-(4-Bromobenzoyl)-2-methylpyridine”, is a solid at room temperature and has a molecular weight of 219.46 g/mol .Applications De Recherche Scientifique

Médecine : Agents antimicrobiens

Les dérivés de la 5-(4-Bromobenzoyl)-2-méthylpyridine ont été explorés pour leur potentiel en tant qu’agents antimicrobiens. La présence du groupement bromobenzoyle peut contribuer aux propriétés antibactériennes et antifongiques, ce qui rend ces composés précieux dans le développement de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons .

Agriculture : Protection des plantes

En agriculture, ces composés peuvent être synthétisés en dérivés qui agissent comme agents de protection des plantes. Leurs activités herbicides, insecticides et fongicides peuvent être cruciales pour protéger les cultures contre les ravageurs et les maladies, assurant ainsi la sécurité alimentaire et la durabilité agricole .

Pharmaceutiques : Synthèse de médicaments

L’atome de brome dans la this compound en fait un intermédiaire utile dans la synthèse de divers médicaments. Il peut être utilisé pour créer des structures plus complexes qui sont actives contre des maladies telles que le cancer, où la précision et l’efficacité du médicament sont primordiales .

Recherche chimique : Études de photoréduction

La structure de ce composé se prête aux études de photoréduction, qui sont essentielles pour comprendre le comportement des molécules organiques sous l’exposition à la lumière. Ces études peuvent conduire au développement de nouveaux matériaux photoactifs ou améliorer notre compréhension des réactions photochimiques .

Chimie analytique : Chromatographie

En raison de ses propriétés chimiques uniques, ce composé peut être utilisé comme étalon ou réactif dans les techniques chromatographiques pour aider à identifier et à quantifier d’autres substances. Ceci est particulièrement utile dans les processus de contrôle qualité dans diverses industries .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response .

Mode of Action

Bromfenac, a structurally related compound, is known to inhibit prostaglandin synthesis by blocking cyclooxygenase 1 and 2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation .

Biochemical Pathways

Related compounds like bromfenac are known to affect the cyclooxygenase pathway, leading to a decrease in prostaglandin synthesis . This reduction can affect various downstream effects, including the modulation of the inflammatory response .

Pharmacokinetics

For bromfenac, it is known that it has a half-life of 14 hours in aqueous humor . It is primarily excreted in urine (82%) and feces (13%) .

Result of Action

The inhibition of prostaglandin synthesis by related compounds can lead to a reduction in inflammation and associated pain .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(4-Bromobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of 5-(4-Bromobenzoyl)-2-methylpyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, 5-(4-Bromobenzoyl)-2-methylpyridine has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 5-(4-Bromobenzoyl)-2-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(4-Bromobenzoyl)-2-methylpyridine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, although it may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 5-(4-Bromobenzoyl)-2-methylpyridine can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 5-(4-Bromobenzoyl)-2-methylpyridine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cellular defense mechanisms and promoting cell survival . At higher doses, 5-(4-Bromobenzoyl)-2-methylpyridine can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-(4-Bromobenzoyl)-2-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can modulate the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(4-Bromobenzoyl)-2-methylpyridine within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes by specific transporters, facilitating its entry into target cells . Once inside the cell, 5-(4-Bromobenzoyl)-2-methylpyridine can interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(4-Bromobenzoyl)-2-methylpyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 5-(4-Bromobenzoyl)-2-methylpyridine can accumulate in the nucleus, affecting gene expression and cellular responses to stress .

Propriétés

IUPAC Name |

(4-bromophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYXQFRSTUKITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

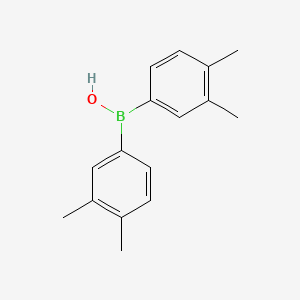

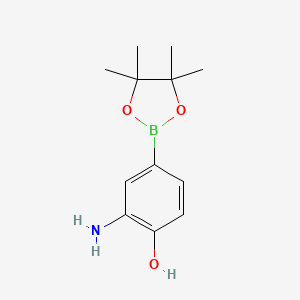

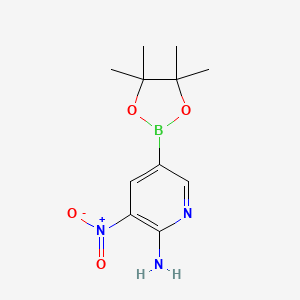

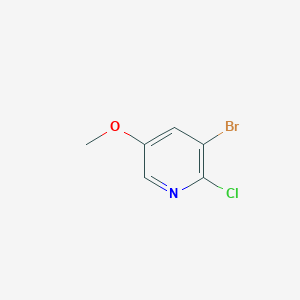

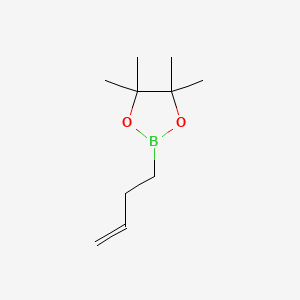

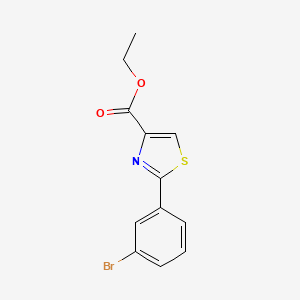

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)